molecular formula C13H17N3O B14271812 5'-Ethoxyspiro[cyclohexane-1,2'-imidazo[4,5-b]pyridine] CAS No. 138650-03-0

5'-Ethoxyspiro[cyclohexane-1,2'-imidazo[4,5-b]pyridine]

Cat. No.: B14271812
CAS No.: 138650-03-0
M. Wt: 231.29 g/mol
InChI Key: MQLORSSQYIIGJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5’-Ethoxyspiro[cyclohexane-1,2’-imidazo[4,5-b]pyridine] is a complex heterocyclic compound that features a unique spiro linkage between a cyclohexane ring and an imidazo[4,5-b]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Ethoxyspiro[cyclohexane-1,2’-imidazo[4,5-b]pyridine] typically involves the construction of the imidazo[4,5-b]pyridine core followed by the formation of the spiro linkage. One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization to form the imidazo[4,5-b]pyridine core . The spiro linkage is then introduced through a nucleophilic substitution reaction involving a cyclohexane derivative .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent, and reaction time to ensure efficient formation of the desired product. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to enhance the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5’-Ethoxyspiro[cyclohexane-1,2’-imidazo[4,5-b]pyridine] can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups onto the imidazo[4,5-b]pyridine ring .

Scientific Research Applications

5’-Ethoxyspiro[cyclohexane-1,2’-imidazo[4,5-b]pyridine] has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5’-Ethoxyspiro[cyclohexane-1,2’-imidazo[4,5-b]pyridine] involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating cellular processes. The imidazo[4,5-b]pyridine moiety is known to interact with protein kinases, which play a crucial role in cell signaling and regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-Ethoxyspiro[cyclohexane-1,2’-imidazo[4,5-b]pyridine] is unique due to its spiro linkage, which imparts distinct structural and chemical properties. This spiro linkage can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for further research and development .

Properties

CAS No.

138650-03-0

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

5'-ethoxyspiro[cyclohexane-1,2'-imidazo[4,5-b]pyridine]

InChI

InChI=1S/C13H17N3O/c1-2-17-11-7-6-10-12(14-11)16-13(15-10)8-4-3-5-9-13/h6-7H,2-5,8-9H2,1H3

InChI Key

MQLORSSQYIIGJT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=NC3(CCCCC3)N=C2C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.